Triclopyr

Catalog No.
S545826
CAS No.
55335-06-3
M.F
C7H4Cl3NO3
M. Wt
256.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclopyr

CAS Number

55335-06-3

Product Name

Triclopyr

IUPAC Name

2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid

Molecular Formula

C7H4Cl3NO3

Molecular Weight

256.5 g/mol

InChI

InChI=1S/C7H4Cl3NO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13)

InChI Key

REEQLXCGVXDJSQ-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl

Solubility

0.00 M
In water, 440 mg/L at 25 °C
In acetone = 989 g/kg; in 1-octanol = 307 g/kg
In acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/L)
Solubility in water, g/100ml at 25 °C: 0.04 (none)

Synonyms

2-[(3,5,6-Trichloro-2-pyridinyl)oxy]acetic Acid; [(3,5,6-tTichloro-2-pyridyl)oxy]acetic Acid; 3,5,6-TPA; 3,5,6-Trichloro-2-pyridinyloxyacetic Acid; 3,5,6-Trichloro-2-pyridyloxyacetic Acid; Dowco 233; Garlon; Garlon 2; Garlon 250; Maxim; NSC 190671; R

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl

Effectiveness in vegetation control

Extensive research has been conducted to evaluate triclopyr's efficacy in controlling various broadleaf weeds and woody plants. Studies have demonstrated its effectiveness in managing unwanted vegetation in diverse settings, including:

  • Forestry: Triclopyr is widely used in forestry applications to control unwanted broadleaf trees and shrubs, promoting desired tree growth and preventing competition for resources [].
  • Rangeland and pasture management: Research has shown triclopyr's effectiveness in controlling invasive weeds in rangelands and pastures, improving forage quality and carrying capacity for livestock [].
  • Rights-of-way: Triclopyr is used to control vegetation growth along roads, railways, and power lines, preventing interference with infrastructure and improving visibility [].

Environmental fate and impact

Research has also investigated the environmental fate and potential impact of triclopyr. Studies have shown that:

  • Degradation: Triclopyr breaks down relatively quickly in the environment, with a half-life (the time it takes for half of the initial amount to degrade) ranging from a few days to several weeks depending on environmental conditions [].
  • Mobility: Triclopyr exhibits moderate to low mobility in soil, minimizing the risk of leaching into groundwater [].
  • Impact on non-target organisms: While triclopyr is generally considered selective towards broadleaf plants, research is ongoing to assess its potential impact on non-target organisms, such as beneficial insects and aquatic life [].

Toxicological profile

Scientific research has also explored the toxicological profile of triclopyr to assess its potential health risks. Studies have shown that:

  • Acute toxicity: Triclopyr is classified as moderately toxic based on acute exposure studies [].
  • Chronic toxicity: Long-term exposure studies in animals have shown some potential for developmental and reproductive effects at high doses [].
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified triclopyr as "not classifiable as to its carcinogenicity in humans" [].
  • The information provided is intended for informational purposes only and should not be interpreted as a substitute for professional advice or guidance.
  • Always follow the recommended safety precautions when handling and using triclopyr products.

Triclopyr, chemically known as 3,5,6-trichloro-2-pyridinyloxyacetic acid, is an organic compound belonging to the pyridine group. It functions primarily as a systemic foliar herbicide and fungicide, selectively targeting dicotyledonous weeds while sparing monocotyledonous plants. Developed in the 1970s by Dow Chemical, Triclopyr is utilized for its effectiveness against invasive plant species and various broadleaf weeds in agricultural and non-agricultural settings .

  • Triclopyr acts as a selective herbicide by mimicking the plant hormone auxin (indole-3-acetic acid) [, ].
  • Auxin regulates various plant growth processes. Triclopyr disrupts these processes by binding to auxin receptor sites within plant cells. This leads to uncontrolled and abnormal cell division and growth, ultimately causing plant death [, ].
  • Triclopyr is considered to be a low-toxicity herbicide for humans and animals []. However, proper handling and safety precautions are crucial to avoid potential risks.
  • Eye and skin irritation can occur upon contact [].
  • Inhalation of triclopyr dust or spray mist should be avoided [].
  • Always follow recommended use instructions and wear appropriate personal protective equipment when handling triclopyr products [].
In the environment, primarily involving hydrolysis and photodegradation. The ester and amine formulations of Triclopyr can degrade into the parent compound, Triclopyr acid, through microbial metabolism and hydrolysis. The half-life of Triclopyr acid in soil typically ranges from 30 to 90 days, while its degradation in water can occur more rapidly under sunlight exposure, with a half-life of about one day .

In plants, Triclopyr mimics the plant growth hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual plant death. This mechanism involves loosening cell walls and stimulating RNA and protein synthesis at low concentrations while inhibiting growth at high concentrations .

Triclopyr exhibits unique biological activity as a herbicide by acting as an auxin mimic. This results in disorganized plant growth, which ultimately leads to cell death. Its selective toxicity allows it to effectively control broadleaf weeds without harming grasses or conifers. In terms of toxicity to non-target organisms, Triclopyr is considered slightly toxic to mammals and practically non-toxic to birds and aquatic life when used according to guidelines .

The synthesis of Triclopyr was first reported in 1958 by M.P. Cava and N.K. Bhattacharyya at Ohio State University. The process involves chlorination of pyridine derivatives followed by esterification reactions. The compound can be synthesized through various methods, including:

  • Chlorination: Introduction of chlorine atoms into the pyridine ring.
  • Esterification: Reaction with acetic acid derivatives to form the active herbicidal form.
  • Formulation: Creating specific formulations (salts or esters) for enhanced efficacy and stability in field applications .

Triclopyr is widely used in various applications:

  • Agricultural Use: Control of broadleaf weeds and certain fungi in crops like soybeans.
  • Forestry: Management of invasive species such as miconia trees in Hawaii.
  • Aquatic Environments: Used to manage aquatic vegetation without harming fish populations.
  • Urban Areas: Employed for vegetation control along roadsides and in parks .

Studies on Triclopyr's interactions with other substances reveal its potential effects on environmental health:

  • Microbial Metabolism: Microorganisms can degrade Triclopyr, impacting its persistence in soil.
  • Toxicity Studies: Research indicates that while it is low in toxicity for humans and most wildlife, there are concerns about chronic exposure leading to potential health risks .
  • Environmental Fate: The compound's mobility in groundwater raises concerns regarding contamination from agricultural runoff .

Several compounds share similarities with Triclopyr, particularly as herbicides or plant growth regulators. Below is a comparison highlighting their unique features:

Compound NameChemical StructureMechanism of ActionUnique Features
ClopyralidPyridine derivativeAuxin mimicSelective against broadleaf weeds; persistent
PicloramPyridine derivativeAuxin mimicHighly effective against woody plants
GlyphosateAmino acid derivativeInhibits amino acid synthesisNon-selective; affects all plants
2,4-DPhenoxy herbicideAuxin mimicWidely used; effective against broadleaf weeds

Triclopyr's unique combination of selective action against broadleaf plants while being less harmful to monocots sets it apart from these compounds. Its specific formulation allows for targeted applications without significant collateral damage to desirable flora .

Physical Description

WHITE OR COLOURLESS FLUFFY CRYSTALS.

Color/Form

Fluffy solid
Fluffy, colorless solid

XLogP3

3

Boiling Point

290 °C /decomposes/

Density

1.85 g/cu cm at 21 °C
1.85 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

log Kow = 0.42 (pH 5), -0.45 (pH 7), -0.96 (pH 9)

Melting Point

149.0 °C
150.5 °C
148-150 °C

UNII

MV06PHJ6I0

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (60%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (53.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (53.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (53.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Triclopyr is used as a herbicide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/triclopyr.html(1).

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

1.26e-06 mmHg
1.26X10-6 mm Hg at 25 °C
Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

55335-06-3

Associated Chemicals

2-methoxy-3,5,6-trichloropyridine; 31557-34-3
3,5,6-trichloro-2-pyridinol; 6515-38-4

Wikipedia

Triclopyr

Biological Half Life

Disposition and metabolism of (14)C-triclopyr acid (98.8% a.i.) was investigated in male and female rats at a low oral dose (3 mg/kg), repeated low oral doses (3 mg/kg x 14 days), and a high dose (60 mg/kg). ... Plasma elimination following intravenous administration of (14)C-triclopyr was consistent with a one-compartment model with an elimination half-life of 3.6 hr ... .
A two-compartment pharmacokinetic model was used to describe the time-course of triclopyr clearance; half-lives for the rapid initial and slower terminal phases were 1.3 hr and 5.1 hr respectively, and were independent of dose. Due to the slow half-life for dermal absorption (t1/2 = 16.8 hr) the rapid initial elimination phase was obscured and the pharmacokinetics could be simplified by a one-compartment model.

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Triclopyr is produced by reaction of 2,3,5,6-tetrachloropyridine with formaldehyde in dimethyl sulfoxide containing potassium cyanide, followed by hydrolysis of the cyano compound to the acid.
Preparation: L. D. Markley, United States of America patent 3862952 (1975 to Dow).

General Manufacturing Information

Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
The WHO Recommended Classification of Pesticides by Hazard identifies Tryclopyr (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
Over 70,000 pounds of triclopyr are used annually in the US.
Triclopyr is commercially available mainly as a triethylamine salt or butoxyethyl ester of the parent compound.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: triclopyr; Matrix: water; Detection Limit: 0.0112 ug/L.
In this work, an isotope dilution method for determination of selected acidic herbicides by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) was developed for surface water samples. Average percent recoveries of native analytes were observed to be between 70.8 and 93.5% and average recoveries of labeled quantification standards [(13)C(6)]2,4-D and [(13)C(6)]2,4,5-T were 85.5 and 101%, respectively. Using this method, detection limits of 0.05 ng/L for dicamba, MCPA, MCPP, and triclopyr, and 0.5 ng/L for 2,4-D were routinely achieved. The method was applied to measuring the concentration of these analytes in surface water samples collected from five sampling locations in the Lower Fraser Valley region of British Columbia, Canada. All of the herbicides monitored were detected at varying levels in the surface water samples collected. The highest concentrations detected for each analyte were 345 ng/L for 2,4-D, 317 ng/L for MCPA, 271 ng/L for MCPP, 15.7 ng/L for dicamba, and 2.18 ng/L for triclopyr. Average detection frequencies of the herbicides were 95% for MCPA, 80% for MCPP, 70% for dicamba, 65% for 2,4-D, and 46% for triclopyr. Seasonal variations of herbicide levels are also discussed.
A sensitive method was developed and validated for ten phenoxyacetic acid herbicides, six of their main transformation products (TPs) and two benzonitrile TPs in groundwater. The parent compounds mecoprop, mecoprop-p, 2,4-D, dicamba, MCPA, triclopyr, fluroxypr, bromoxynil, bentazone, and 2,3,6-trichlorobenzoic acid (TBA) are included and a selection of their main TPs: phenoxyacetic acid (PAC), 2,4,5-trichloro-phenol (TCP), 4-chloro-2-methylphenol (4C2MP), 2,4-dichlorophenol (DCP), 3,5,6-trichloro-2-pyridinol (T2P), and 3,5-dibromo-4-hydroxybenzoic acid (BrAC), as well as the dichlobenil TPs 2,6-dichlorobenzamide (BAM) and 3,5-dichlorobenzoic acid (DBA) which have never before been determined in Irish groundwater. Water samples were analyzed using an efficient ultra-high performance liquid chromatography (UHPLC) method in an 11.9 min separation time prior to detection by tandem mass spectrometry (MS/MS). The limit of detection (LOD) of the method ranged between 0.00008 and 0.0047 ug/L for the 18 analytes. All compounds could be detected below the permitted limits of 0.1 ug/L allowed in the European Union (EU) drinking water legislation. The method was validated according to EU protocols laid out in SANCO/10232/2006 with recoveries ranging between 71% and 118% at the spiked concentration level of 0.06 ug/L. The method was successfully applied to 42 groundwater samples collected across several locations in Ireland in March 2012 to reveal that the TPs PAC and 4C2MP were detected just as often as their parent active ingredients (a.i.) in groundwater.
The method presented uses reversed-phase liquid chromatography with negative electrospray ionization and tandem mass spectrometry to analyze 9 chlorinated acid herbicides in soil and vegetation matrixes: clopyralid, dicamba, MCPP, MCPA, 2,4-DP, 2,4-D, triclopyr, 2,4-DB, and picloram. A 20 g portion is extracted with a basic solution and an aliquot acidified and micropartitioned with 3 mL chloroform. Vegetation samples are subjected to an additional cleanup with a mixed-mode anion exchange solid-phase extraction cartridge. Two precursor product ion transitions per analyte are measured and evaluated to provide the maximum degree of confidence in results. Average recoveries for 3 different soil types tested ranged from 72 to 107% for all compounds with the exception of 2,4-DB at 56-99%. Average recoveries for the 3 different vegetation types studied were lower and ranged from 53 to 80% for all compounds.
For more Analytic Laboratory Methods (Complete) data for Triclopyr (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

To measure dermal exposure of a non-agricultural occupationally exposed population to pesticides, a ... method has been developed for analysis of 13 pesticides from different classes (fungicides, herbicides, insecticides) on dermal patches. The method includes extraction of the patches and analysis of the pesticides by GC-MS and/or HPLC-fluorescence. Water-soluble pesticides (glyphosate and glufosinate) on patches were ultrasonically extracted twice with ultra-pure water for 10 min and analyzed by HPLC-fluorescence after derivatization with fluorenylmethyloxycarbonyl (FMOC). Organic-soluble pesticides (bifenthrin, cyprodinil, difufenicanil, fludioxonil, oxadiazon, pyriproxyfen, clopyralid, 2,4-D, fluroxypyr, 2,4-MCPA, and triclopyr) were extracted ultrasonically twice for 10 min with 70:30 dichloromethane-acetonitrile and analyzed by GC-MS directly or after derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide. Detection limits varied between 3 and 4 ug/L for water-soluble pesticides and between 1 and 10 ug/L for organic-soluble pesticides.
A gas chromatographic-tandem mass spectrometric (GC-MS/MS) method for the simultaneous determination of the three well-known endocrine disruptors, bisphenol A, daidzein and genistein, as well as of four human pesticide metabolites which are supposed to have proper endocrine activity or which are metabolites of endocrine-disrupting compounds, viz., 1- and 2-naphthol, 2-isopropoxyphenol and 3,5,6-trichloropyridinol, has been developed and validated. The method involves enzymatic cleavage of the conjugates using beta-glucuronidase/arylsulfatase followed by solid-phase extraction and derivatisation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide. Isotopically labelled internal standards were used for all analytes, to achieve best analytical error correction. The method proved to be both sensitive and reliable in human urine with detection limits ranging from 0.1 to 0.6 ug/L for all analytes. Precision and repeatability was determined to range from 1 to 15%. Compared with other published analytical procedures, the present method enables the simultaneous determination of a couple of phenolic agents with competitive or improved analytical reliability. Thus, the present method is suitable for a combined monitoring of the exposure to prominent xenobiotics with effects on the human endocrine system (bisphenol A, carbaryl, chlorpyrifos, chlorpyrifos-methyl, naphthalene, propoxur, triclopyr) and phytoestrogens (daidzein, genistein) in population studies.
An analytical method is described for the quantitative determination of 3,5,6-trichloro-2-pyridinol (3,5,6-TCP) in human urine. This is the primary analyte found in urine as a result of exposure to chlorpyrifos, chlorpyrifos-methyl, triclopyr, or 3,5,6-TCP. Conjugates of 3,5,6-TCP are released from urine by acid hydrolysis. The free 3,5,6-TCP is purified using C(18) solid-phase extraction, eluting the analyte with 1-chlorobutane. An aliquot of 1-chlorobutane is placed in a vial containing Trichloropyridinol Sample Diluent and evaporated, leaving the 3,5,6-TCP in the aqueous sample diluent. The samples are assayed using the Trichloropyridinol RaPID Assay immunoassay test kit. Final results are calculated using a standard curve constructed by linear regression after a ln/Logit data transformation is performed of the concentration and the absorbance readings, respectively. The calculated lower limit of quantitation for 3,5,6-TCP in fortified control urine samples is 2. 96 ng/mL (2.96 ppb). Residues of 3,5,6-TCP determined using both immunochemical and gas chromatography with mass spectrometric detection correlate well.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Keep in the dark.
Store above 35 °F. Agitate before use if stored near freezing.

Interactions

The purpose of this study was to determine the neurotoxicity of two commonly used herbicides: picloram and triclopyr and the neuroprotective effects of the mitochondria-targeted antioxidant, SS31. Using mouse neuroblastoma (N2a) cells and primary neurons from C57BL/6 mice, we investigated the toxicity of these herbicides, and protective effects of SS31 peptide against picloram and triclopyr toxicity. We measured total RNA content, cell viability and mRNA expression of peroxiredoxins, neuroprotective genes, mitochondrial-encoded electron transport chain (ETC) genes in N2a cells treated with herbicides and SS31. Using primary neurons from C57BL/6 mice, neuronal survival was studied in neurons treated with herbicides, in neurons pretreated with SS31 plus treated with herbicides, neurons treated with SS31 alone, and untreated neurons. Significantly decreased total RNA content, and cell viability in N2a cells treated with picloram and triclopyr were found compared to untreated N2a cells. Decreased mRNA expression of neuroprotective genes, and ETC genes in cells treated with herbicides was found compared to untreated cells. Decreased mRNA expression of peroxiredoxins 1-6 in N2a cells treated with picloram was found, suggesting that picloram affects the antioxidant enzymes in N2a cells. Immunofluorescence analysis of primary neurons revealed that decreased neuronal branching and degenerating neurons in neurons treated with picloram and triclopyr. However, neurons pretreated with SS31 prevented degenerative process caused by herbicides. Based on these results, we propose that herbicides picloram and triclopyr appear to damage neurons, and the SS31 peptide appears to protect neurons from herbicide toxicity.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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